Phenyl dichlorophosphate
Overview
Description
Synthesis Analysis
Phenyl dichlorophosphate has been synthesized through several methods. One notable approach involves its role as an efficient activating agent for dimethyl sulfoxide in the Pfitzner-Moffatt oxidation, facilitating the conversion of alcohols to corresponding ketones and aldehydes under mild conditions (Liu & Nyangulu, 1988). Another method includes its use in alpha-amino-beta-lactam synthesis from Dane salts and Schiff bases, showcasing its efficiency and economical advantage (Aizpurua et al., 1984).
Molecular Structure Analysis
The molecular structure of phenyl dichlorophosphate compounds has been extensively studied. For example, the reaction of thiamine diphosphate hydrochloride with methylphenyltin dichloride in water provided insights into its molecular and crystal structures, highlighting the coordination of thiamine diphosphate via its terminal phosphate group (Casas et al., 2001).
Chemical Reactions and Properties
Phenyl dichlorophosphate participates in various chemical reactions, such as the pyridinolysis of phenyl-substituted phenyl chlorophosphates in acetonitrile. This reaction investigates the kinetics and mechanism, indicating a concerted process with less steric hindrance (Guha et al., 2000). Similarly, its aminolysis with anilines suggests a concerted SN2 mechanism based on kinetic studies (Hoque et al., 2007).
Physical Properties Analysis
The physical properties of phenyl dichlorophosphate-related compounds, such as crystal structures and magnetic properties, have been characterized in various studies. For instance, novel layered organic–inorganic hybrid materials synthesized hydrothermally with phenyl dichlorophosphate derivatives revealed their crystal structures and variable temperature magnetic susceptibilities (Cui et al., 2004).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of phenyl dichlorophosphate and its derivatives, have been explored in various contexts. The synthesis of aromatic polyphosphonate from phenoxy dichlorophosphate with 4,4′-sulphonyldiphenol under low-temperature conditions highlighted its reactivity and the resulting polymer's flame retardancy and thermal stability (Liaw & Shen, 1993).
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
Phenyl dichlorophosphate is used as a key activating agent in the Beckmann rearrangement of ketoximes . The Beckmann rearrangement is a well-documented reaction for converting ketoximes into N-substituted amides, and serves constantly as a topic of great interest in organic synthesis .
Methods of Application or Experimental Procedures
Upon treatment with phenyl dichlorophosphate in acetonitrile at ambient temperature, a variety of ketoximes underwent a Beckmann rearrangement in an effective manner to afford the corresponding amides in moderate to high yields . This procedure is convenient as it facilitates the title rearrangement at room temperature .
Results or Outcomes
The use of phenyl dichlorophosphate as a key activating agent has been developed to facilitate the Beckmann rearrangement at room temperature . This method is effective and yields moderate to high amounts of the corresponding amides .
Preparation of Phosphate Diesters
Specific Scientific Field
This application is in the field of Biochemistry .
Summary of the Application
Phenyl dichlorophosphate is used as a reagent for the preparation of phosphate diesters . Phosphate diesters are important in biochemistry as they form the backbone of DNA and RNA molecules .
Results or Outcomes
The outcome of this application is the formation of phosphate diesters . These compounds are crucial in biochemistry, particularly in the structure of nucleic acids like DNA and RNA .
Safety And Hazards
Phenyl dichlorophosphate is considered hazardous. It may cause severe skin, eye, and mucous membrane irritation. It reacts violently with water and causes burns. Inhalation may cause corrosive injuries to the upper respiratory tract and lungs. It is toxic by ingestion and highly toxic by skin absorption .
Future Directions
Phenyl dichlorophosphate has been used in the synthesis of a novel P/N flame-retardant monomer (PDHAA) through reacting phenyl dichlorophosphate (PDCP) with N-hydroxyethyl acrylamide (HEAA). This UV-curable surface flame-retardant strategy has broad application prospects in the field of fire protection . It has also been used in the Beckmann rearrangement of ketoximes to afford the corresponding amides in moderate to high yields , indicating its potential in organic synthesis.
properties
IUPAC Name |
dichlorophosphoryloxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2O2P/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFOLHZMICYNRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2O2P | |
Record name | MONOPHENYL DICHLOROPHOSPHATE | |
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DSSTOX Substance ID |
DTXSID6044987 | |
Record name | Phenyl phosphorodichloridate | |
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Molecular Weight |
210.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Monophenyl dichlorophosphate appears as a liquid. May severely irritate skin, eyes and mucous membranes., Liquid; [Merck Index] Colorless liquid; [Alfa Aesar MSDS] | |
Record name | MONOPHENYL DICHLOROPHOSPHATE | |
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Record name | Phenyl dichlorophosphate | |
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Product Name |
Phenyl dichlorophosphate | |
CAS RN |
770-12-7 | |
Record name | MONOPHENYL DICHLOROPHOSPHATE | |
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Record name | Phosphorodichloridic acid, phenyl ester | |
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Record name | Phenyl dichlorophosphate | |
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Record name | PHENYL DICHLOROPHOSPHATE | |
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Record name | Phosphorodichloridic acid, phenyl ester | |
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Record name | Phenyl phosphorodichloridate | |
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Record name | Phenyl phosphorodichloridate | |
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Record name | PHENYL DICHLOROPHOSPHATE | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Citations
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